Cas no 1240918-93-7 (N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide)
N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide Chemical and Physical Properties
Names and Identifiers
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- 1240918-93-7
- AKOS034494645
- Z639692896
- N-[4-[(1-cyanocyclohexyl)amino]-4-oxobutan-2-yl]benzamide
- EN300-26684311
- N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide
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- Inchi: 1S/C18H23N3O2/c1-14(20-17(23)15-8-4-2-5-9-15)12-16(22)21-18(13-19)10-6-3-7-11-18/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,20,23)(H,21,22)
- InChI Key: KUUVLTOYKPEOKW-UHFFFAOYSA-N
- SMILES: O=C(CC(C)NC(C1C=CC=CC=1)=O)NC1(C#N)CCCCC1
Computed Properties
- Exact Mass: 313.17902698g/mol
- Monoisotopic Mass: 313.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 82Ų
N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684311-0.05g |
N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide |
1240918-93-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide
Recent Advances in the Study of N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide (CAS: 1240918-93-7)
In recent years, the compound N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide (CAS: 1240918-93-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential therapeutic applications and understanding its mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its pharmacological properties, synthetic pathways, and potential clinical implications.
One of the key areas of interest in the study of N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide is its potential as a modulator of specific biological pathways. Recent studies have demonstrated that this compound exhibits notable activity in inhibiting certain enzymes involved in inflammatory and proliferative processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that the compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a well-known target in the treatment of inflammation and pain. The study further elucidated the structural basis for this selectivity, providing valuable insights for the design of more potent and specific inhibitors.
Another significant advancement in the research of N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide pertains to its synthetic accessibility and optimization. A recent publication in Organic Letters detailed a novel, high-yield synthetic route for this compound, which employs a combination of catalytic asymmetric synthesis and microwave-assisted reactions. This method not only improves the overall efficiency of the synthesis but also enhances the purity and scalability of the final product, making it more feasible for large-scale pharmaceutical production. The study also explored the impact of various substituents on the compound's biological activity, identifying several derivatives with improved pharmacokinetic profiles.
In addition to its enzymatic inhibition properties, N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide has shown promise in preclinical models of neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience reported that the compound exhibits neuroprotective effects in vitro and in vivo, potentially through its ability to modulate oxidative stress and mitochondrial function. These findings suggest that the compound could be a viable candidate for further development in the treatment of conditions such as Alzheimer's and Parkinson's diseases. However, the study also highlighted the need for additional research to fully understand its mechanism of action and optimize its therapeutic window.
Despite these promising developments, challenges remain in the clinical translation of N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts in this direction have included the use of advanced computational modeling and in silico screening to predict and mitigate these challenges. For example, a 2023 study in the Journal of Chemical Information and Modeling employed molecular dynamics simulations to identify key interactions between the compound and its biological targets, paving the way for the rational design of next-generation derivatives.
In conclusion, the compound N-(1-cyanocyclohexyl)-3-(phenylformamido)butanamide (CAS: 1240918-93-7) represents a promising avenue of research in chemical biology and medicinal chemistry. Its diverse pharmacological activities, coupled with advances in synthetic methodologies, underscore its potential as a therapeutic agent. However, further studies are essential to overcome existing challenges and fully realize its clinical potential. The ongoing research in this area continues to provide valuable insights, contributing to the broader goal of developing effective and safe treatments for a range of diseases.
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